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Compound of Interest

Compound Name: BP14979

Cat. No.: B606322 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes publicly available information regarding the

investigational new drug BP14979. As BP14979 is currently under investigation, much of the

detailed preclinical and clinical data, as well as specific experimental protocols, are not yet

publicly disclosed. This guide will be updated as more information becomes available.

Executive Summary
BP14979 is an investigational small molecule drug identified as a dopamine D3 receptor partial

agonist. It is being developed by Bioprojet Pharma and is under evaluation for its therapeutic

potential in a range of neurological and psychiatric disorders. Clinical trials have been initiated

to explore its efficacy and safety in conditions including Binge Eating Disorder (BED), Essential

Tremor, Primary Premature Ejaculation, and Restless Legs Syndrome (RLS). Preclinical

evidence and early clinical studies suggest that BP14979's preferential binding and partial

agonism at the dopamine D3 receptor may offer a targeted therapeutic approach with a

favorable side-effect profile compared to less selective dopamine agonists.

Mechanism of Action: Dopamine D3 Receptor Partial
Agonism
BP14979's primary pharmacological activity is as a partial agonist of the dopamine D3

receptor. D3 receptors are predominantly expressed in the limbic areas of the brain, which are
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associated with reward, emotion, and cognition.[1] As a partial agonist, BP14979 binds to the

D3 receptor and elicits a response that is lower than that of the endogenous full agonist,

dopamine.[1] This mechanism is thought to provide a modulatory effect on the dopaminergic

system; in states of low dopamine, it can increase dopaminergic tone, while in states of

excessive dopamine, it can act as a functional antagonist by competing with dopamine for

receptor binding.[1] This nuanced modulation is hypothesized to be beneficial in conditions

where dopamine signaling is dysregulated.

Signaling Pathway
The dopamine D3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to

the Gαi/o subunit. Upon activation by an agonist, the receptor undergoes a conformational

change, leading to the dissociation of the G protein subunits and initiation of downstream

signaling cascades. As a partial agonist, BP14979 is expected to induce a submaximal

conformational change compared to a full agonist. The primary downstream effect of D3

receptor activation is the inhibition of adenylyl cyclase, leading to a decrease in intracellular

cyclic AMP (cAMP) levels.
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Figure 1: Simplified signaling pathway of BP14979 as a dopamine D3 receptor partial agonist.
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A positron emission tomography (PET) study in healthy human subjects using the radioligand

[11C]-(+)-PHNO has provided quantitative data on the in vivo occupancy of dopamine D2 and

D3 receptors by BP14979. The study demonstrated that both single and sub-chronic

administration of BP14979 resulted in dose-dependent occupancy of both D2 and D3

receptors, with a clear preference for the D3 receptor, particularly at longer time points after

administration.

Table 1: Dopamine D2 and D3 Receptor Occupancy of BP14979 (Data from PET Study) | Dose

| Time Post-Dose | D3 Receptor Occupancy (%) | D2 Receptor Occupancy (%) | | :--- | :--- | :--- |

:--- | | Data not publicly available in tabular format. | | The study reports preferential D3

occupancy. |

Note: Specific quantitative data from the PET study publication is not presented in a tabular

format suitable for direct reproduction here. The publication should be consulted for detailed

graphical representations of receptor occupancy.

Metabolism
The aforementioned PET study also identified two metabolites of BP14979: one active

metabolite, BP1.6239, and one inactive metabolite, BP1.6197. Serum levels of BP14979 were

found to be higher than its active metabolite.

Preclinical Studies
Detailed quantitative results from preclinical studies, including in vitro pharmacology, animal

model efficacy, and toxicology, are not extensively available in the public domain. Preclinical

evidence is cited as overwhelmingly supporting the use of dopamine D3 receptor partial

agonists for substance use disorders, though specific data for BP14979 is not provided.

Experimental Protocols
Detailed experimental protocols for preclinical studies of BP14979 have not been publicly

released. General methodologies for evaluating dopamine D3 receptor partial agonists in

preclinical settings typically include:

In Vitro Pharmacology:
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Radioligand Binding Assays: To determine the binding affinity (Ki) of BP14979 for

dopamine D2 and D3 receptors, as well as a panel of other receptors, to assess

selectivity.

Functional Assays: To characterize the partial agonist activity (EC50 and Emax) at D3

receptors, often using cell lines expressing the recombinant human receptor and

measuring downstream signaling events like cAMP inhibition.

Animal Models:

Efficacy studies in established animal models relevant to the target indications (e.g.,

models of binge eating, tremor, or premature ejaculation).

Pharmacokinetic studies in various species to determine absorption, distribution,

metabolism, and excretion (ADME) profiles.

Safety and toxicology studies to identify potential adverse effects and determine the

therapeutic window.

Clinical Development Program
BP14979 is being investigated in several Phase 2 clinical trials for a variety of indications. The

general design of these trials is randomized, double-blind, and placebo-controlled.

Clinical Trials Overview
Table 2: Summary of Clinical Trials for BP14979

Indication NCT Number Phase
Status (as of
late 2025)

Dosage

Binge Eating
Disorder

NCT05118906 2 Completed 15 mg BID

Restless Legs

Syndrome
NCT03345953 2 Terminated 15 mg BID

Essential Tremor NCT07074002 2 Not yet recruiting Not specified
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| Primary Premature Ejaculation | NCT07047404 | 2 | Recruiting | Not specified |

BID: twice a day

Quantitative Clinical Trial Results
As of the date of this document, detailed quantitative results from the completed and ongoing

clinical trials of BP14979 have not been published in peer-reviewed journals or presented at

major scientific conferences. Therefore, tables summarizing efficacy and safety data cannot be

provided at this time.

Experimental Protocols: Clinical Trials
While full clinical trial protocols are not publicly available, information from clinical trial registries

provides an overview of the study designs.

Binge Eating Disorder (NCT05118906)[2]

Study Design: A pilot study to assess the efficacy and safety of BP14979 in female patients

with moderate to severe binge eating disorder.

Methodology:

Screening and Enrollment: Female patients aged 18-65 with a DSM-5 diagnosis of BED

and a BMI < 50 kg/m2 were enrolled.

Randomization: Patients were randomized to receive either BP14979 (15 mg BID) or a

placebo.

Treatment Phase: A double-blind treatment period.

Primary Outcome: Change in the number of binge-eating days per week.

Inclusion Criteria: Voluntary participation, signed informed consent, diagnosis of BED.

Exclusion Criteria: Current diagnosis of bulimia or anorexia nervosa, history of bariatric

surgery, pregnancy or lactation.
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Essential Tremor (NCT07074002)[3]

Study Design: A proof-of-concept study to evaluate the efficacy and safety of BP14979 in

adults with essential tremor.

Methodology:

Screening and Enrollment: Male or female patients aged 18-85 with a confirmed diagnosis

of essential tremor for at least 3 years and a TETRAS-P score of at least 1.5 in an upper

extremity.

Randomization: Patients are to be randomized to receive BP14979 or placebo.

Treatment Phase: A 4-week double-blind treatment period with twice-daily dosing.

Primary Outcome: Change in the total score of the Performance Subscale of The Essential

Tremor Rating Assessment Scale (TETRAS-P).

Inclusion Criteria: Confirmed diagnosis of essential tremor.

Exclusion Criteria: Severe tremor, isolated head tremor.

Primary Premature Ejaculation (NCT07047404)

Study Design: A proof-of-concept study to assess the efficacy and safety of BP14979 in adult

males with primary premature ejaculation.

Methodology:

Screening and Enrollment: Males aged 18-50 with a diagnosis of primary (lifelong)

premature ejaculation and a self-reported Intravaginal Ejaculatory Latency Time (IELT) of

approximately one minute.

Randomization: Patients are to be randomized to receive BP14979 or placebo.

Treatment Phase: A 12-week double-blind treatment period where the study drug is taken

on demand before sexual intercourse.
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Primary Outcome: Change in IELT.

Inclusion Criteria: Diagnosis of primary premature ejaculation.

Exclusion Criteria: Not publicly specified in detail.

Generalized Clinical Trial Workflow
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Figure 2: Generalized workflow for the Phase 2 clinical trials of BP14979.
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A specific, detailed synthesis protocol for BP14979 is not publicly available. However, the

chemical name for a closely related or identical compound has been described in the literature

as (R)-N-(4-(4-(3-chloro-5-ethyl-2-methoxyphenyl) piperazin-1-yl)-3-hydroxybutyl)-1H-indole-2-

carboxamide. The synthesis of similar 4-phenylpiperazine derivatives typically involves multi-

step organic synthesis, potentially including epoxide opening, amide coupling, and other

standard transformations.

Future Directions
The future development of BP14979 will depend on the outcomes of the ongoing and planned

Phase 2 clinical trials. Positive efficacy and safety data will be necessary for progression to

Phase 3 studies and eventual submission for regulatory approval. The preferential activity of

BP14979 at the dopamine D3 receptor represents a targeted approach that may offer

therapeutic benefits across a spectrum of neurological and psychiatric conditions with a

favorable safety profile. As more data becomes publicly available, a clearer picture of the

therapeutic potential of BP14979 will emerge.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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